2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate
Description
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate (abbreviated here as SP-MA) is a photochromic spiropyran derivative functionalized with a methacrylate group. This compound is widely used in stimuli-responsive materials due to its reversible isomerization between a closed spiropyran (SP) form and an open merocyanine (MC) form under UV/visible light or pH changes . The methacrylate moiety enables covalent incorporation into polymers, making it valuable for light-switchable coatings, sensors, and smart surfaces .
Structure
3D Structure
Properties
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-16(2)22(27)30-14-13-25-20-8-6-5-7-19(20)23(3,4)24(25)12-11-17-15-18(26(28)29)9-10-21(17)31-24/h5-12,15H,1,13-14H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQCDWUVZUDZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate typically involves a multi-step process. The starting materials are usually indoline derivatives and chromene derivatives. The synthesis involves the following steps:
Formation of the Spiropyran Core: This step involves the condensation of indoline and chromene derivatives under acidic conditions to form the spiropyran core.
Nitration: The spiropyran core is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: This is the primary reaction where the compound switches between its spiropyran and merocyanine forms upon exposure to UV and visible light.
Thermal Reactions: The compound can revert to its original form through thermal annealing.
Substitution Reactions: The nitro group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reversion to the spiropyran form.
Thermal Reactions: Heating the compound to specific temperatures to induce thermal reversion.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Merocyanine Form: Formed during photoisomerization.
Substituted Derivatives: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its biological activity. Research indicates that derivatives of this compound possess anticancer properties, making it a candidate for further drug development.
Case Study: Anticancer Activity
A study evaluated the compound's efficacy against various human tumor cell lines. The results demonstrated significant antitumor activity, with mean growth inhibition values indicating its potential as a therapeutic agent. The compound was tested under protocols established by the National Cancer Institute, showcasing its capability to inhibit cell growth effectively .
| Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 12.53 | 45.00 |
| HeLa (Cervical) | 10.20 | 40.00 |
Photochemistry
The structural features of 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate allow it to function as a photosensitizer in photochemical reactions. Its ability to absorb light and generate reactive species can be harnessed for applications in photodynamic therapy and solar energy conversion.
Research Findings
Studies have shown that upon irradiation, the compound can produce singlet oxygen, which is crucial for photodynamic applications . This property is particularly beneficial in developing treatments for conditions like cancer and bacterial infections.
Polymer Science
In polymer science, this compound can be utilized as a monomer for synthesizing novel polymers with specific functionalities. The methacrylate group allows for radical polymerization, leading to materials with tailored properties.
Application Example: Synthesis of Functional Polymers
Research has demonstrated that copolymers incorporating this compound exhibit enhanced mechanical properties and thermal stability compared to conventional polymers. These materials could be applied in coatings, adhesives, and biomedical devices .
Mechanism of Action
The mechanism of action of this compound is primarily based on its photochromic properties. Upon exposure to UV light, the spiropyran form undergoes a ring-opening reaction to form the merocyanine form. This transformation involves a change in the molecular structure, leading to a shift in the absorption spectrum. The merocyanine form can revert to the spiropyran form either through exposure to visible light or thermal annealing. This reversible transformation is exploited in various applications where controlled changes in properties are desired.
Comparison with Similar Compounds
Comparison with Similar Spiropyran Derivatives
Functional Group Variations
3-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)propanoic Acid (SP-COOH)
- Structure : Carboxylic acid substituent instead of methacrylate.
- Synthesis : Two-step reaction involving piperidine and benzaldehyde, yielding 63% as a yellow powder .
- Properties: Excitation/Emission: 585 nm/630 nm in ethanol . Application: Covalent immobilization on SiO₂ surfaces for photopatterning .
- Key Difference : Enhanced surface adhesion via carboxyl groups compared to SP-MA’s polymerizable methacrylate .
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl Acrylate (SPA)
Substituent-Modified Derivatives
6'-Chloro Derivatives (e.g., 1,3,3-Trimethyl-6'-chlorospiro[indoline-2,2'-2H-chromene])
- Structure : Chlorine substituent at the 6' position.
- Synthesis : Modified cyclocondensation with 91.2% yield .
- Properties :
- Application : Structural studies via X-ray diffraction to analyze π–π stacking .
Methoxy-SP-MA (2-(5′-Methoxy-3′,3′-dimethylspiro[chromene-2,2′-indolin]-1′-yl)ethyl Methacrylate)
Multi-Functional and Conjugated Derivatives
Bis(2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl) Succinate
- Structure : Two spiropyran units linked by a succinate bridge.
- Synthesis : Electropolymerization of dithiolane-functionalized spiropyran, yielding 58% .
- Properties :
- Key Difference : Bidirectional switching unavailable in SP-MA .
N-nitroBIPS-DPPG (Phospholipid-Conjugated Spiropyran)
Comparative Data Table
Discussion of Key Findings
- Synthesis Efficiency : Carboxylic acid derivatives (SP-COOH) achieve higher yields (63%) than methacrylate/acrylate derivatives (~18.6%) due to simpler purification steps .
- Functional Group Impact : Methacrylate and acrylate groups enable polymerization but reduce solubility, whereas carboxyl and phospholipid groups enhance biocompatibility and surface binding .
- Photochromic Performance : Nitro-substituted spiropyrans (e.g., SP-MA) exhibit stronger photochromic responses than chloro or methoxy derivatives .
Biological Activity
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethyl methacrylate (CAS No. 25952-50-5) is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.46 g/mol
- Structure : The compound features a spirochromene structure that contributes to its unique biological properties.
Biological Activities
Research indicates that compounds with spirocyclic structures often exhibit significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of this compound include:
Antioxidant Activity
Studies have shown that related compounds in the spirochromene family possess antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The mechanism typically involves the donation of electrons to reactive oxygen species (ROS), which neutralizes their harmful effects.
Anticancer Potential
The spirochromene derivatives have been investigated for their anticancer activities. Research suggests that they can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of cell cycle progression
- Modulation of signaling pathways associated with cancer progression
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity can be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of spirochromene derivatives:
- Antioxidant Studies : A study published in Journal of Medicinal Chemistry demonstrated that spirochromenes exhibit significant free radical scavenging activity, correlating with their structural features .
- Anticancer Activity : Research conducted by Yang et al. highlighted the anticancer effects of spiro[chromene-2,2'-indole] derivatives on breast cancer cell lines, showing a dose-dependent inhibition of cell growth and induction of apoptosis .
- Anti-inflammatory Mechanisms : A comparative study on various spirocyclic compounds indicated that those with nitro groups exhibit enhanced anti-inflammatory properties by reducing nitric oxide production in macrophages .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for evaluating the therapeutic applicability of this compound:
| Parameter | Value |
|---|---|
| Solubility | Moderately soluble in water |
| Bioavailability Score | 0.55 |
| CYP Inhibition | Inhibits CYP1A2, CYP2C9, CYP2D6, CYP3A4 |
| Skin Permeation | Log Kp = -5.55 cm/s |
The compound's ability to inhibit cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.
Q & A
Basic: What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via esterification of 2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol with methacryloyl chloride. Key steps include:
- Reagent selection : Use of acryloyl chloride (or methacryloyl chloride) in dichloromethane under argon, with trimethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (chloroform) yields ~18.6% pure product .
- Alternative routes : Coupling with succinic acid via DCC/DMAP yields bis-derivatives (58% yield) for polymer applications .
Critical factors : Temperature (-35°C to room temperature), solvent choice (dichloromethane), and base (trimethylamine vs. DMAP) significantly affect reaction efficiency and byproduct formation.
Advanced: How can contradictory synthesis yields (e.g., 18.6% vs. 58%) be reconciled?
Answer:
Yield discrepancies arise from:
- Structural differences : synthesizes a mono-acrylate derivative, while produces a bis-succinate-linked dimer, which may have higher steric accessibility .
- Purification challenges : Column chromatography in may lead to losses due to the compound’s photochromic instability, whereas uses aqueous workup for a more stable dimer .
Methodological recommendation : Optimize stoichiometry (e.g., molar ratios of acryloyl chloride to spiropyran alcohol) and explore alternative catalysts (e.g., DMAP for esterification).
Basic: What analytical techniques validate the compound’s structural integrity?
Answer:
- NMR spectroscopy : Confirm ester linkage via methacrylate proton signals (δ 5.8–6.4 ppm for vinyl groups) and spiropyran aromatic protons .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., m/z 352.142 for spiropyran alcohol precursors) .
- Chromatography : TLC (silica gel, chloroform) monitors reaction progress, with UV-vis detection of nitro group absorbance (~340 nm) .
Advanced: How does this compound enable dual stimuli-responsive behavior in polymer films?
Answer:
The spiropyran moiety undergoes reversible ring-opening under UV light (photochromism) and protonation (H+-gating). When copolymerized with NIPAAm, the resulting films exhibit:
- Thermoresponsiveness : LCST behavior from NIPAAm enables swelling/deswelling.
- Photoresponsiveness : Spiropyran-merocyanine transition alters hydrophobicity, enabling tunable drug release or sensor applications .
Key data : Films show >90% reversible optical density changes after 5 UV/visible light cycles .
Advanced: What mechanisms explain its electrochemical gating in polymer-modified electrodes?
Answer:
In electropolymerized films (e.g., with pyrrole), the compound exhibits:
- Redox gating : Applied potentials induce spiropyran ↔ merocyanine transitions, altering film conductivity.
- H+-gating : Protonation at acidic pH stabilizes the open merocyanine form, enhancing electron transfer kinetics .
Performance : Switching times <10 s in films vs. hours in solution, due to restricted molecular motion in polymer matrices .
Basic: How is this compound integrated into photochromic dye-sensitized solar cells (DSSCs)?
Answer:
As a photoactive layer:
- Functionalization : The methacrylate group enables covalent binding to TiO₂ nanoparticles, enhancing electron injection.
- Mechanism : UV-induced merocyanine formation increases conjugation, improving light absorption in the visible range .
Data : DSSCs with spiropyran derivatives show ~15% enhancement in photocurrent under UV pre-irradiation .
Advanced: What strategies mitigate photodegradation in long-term applications?
Answer:
- Encapsulation : Embedding in PMMA or silica matrices reduces oxygen/water exposure, extending half-life by 5× .
- Additives : Radical scavengers (e.g., TEMPO) suppress photooxidation of the indoline ring .
Testing : Accelerated aging under 365 nm UV light (50 mW/cm²) quantifies degradation kinetics via UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
